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4-Iodobenzoyl fluoride
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Overview
Description
4-Iodobenzoyl fluoride is an organic compound with the molecular formula C₇H₄FIO It is characterized by the presence of an iodine atom and a fluorine atom attached to a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride, which is then treated with hydrogen fluoride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to 4-iodobenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-iodobenzoic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: 4-iodobenzyl derivatives.
Reduction: 4-iodobenzyl alcohol.
Oxidation: 4-iodobenzoic acid.
Scientific Research Applications
Organic Synthesis
4-Iodobenzoyl fluoride serves as an important building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, including:
- Cross-Coupling Reactions : It can react with aryl or alkenyl halides to form complex organic structures, facilitating the development of pharmaceuticals and advanced materials .
- Fluorination Reactions : The presence of both iodine and fluorine atoms enhances its utility in nucleophilic fluorination processes, which are essential for developing radiolabeled compounds for medical imaging techniques such as Positron Emission Tomography (PET) .
Medicinal Chemistry
The biological activities of this compound derivatives have been explored in several studies:
- Antiviral Activity : Compounds derived from this compound have demonstrated significant inhibition against viruses like coxsackievirus B3. This activity is attributed to the ability of these compounds to form covalent bonds with viral components, enhancing their therapeutic potential.
- Anticancer Properties : Research indicates that derivatives can inhibit tubulin polymerization, a critical process for cancer cell proliferation. In vitro studies have shown promising IC50 values, suggesting effective concentrations for inhibiting cancer cell growth.
- Enzyme Inhibition : The compound has been identified as an effective inhibitor of metalloenzymes such as carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer. The structural features of this compound contribute to its potency as an enzyme inhibitor.
Material Science
In material science, this compound is utilized for synthesizing advanced materials due to its unique reactivity:
- Polymer Modifications : It can be used to modify polymers to enhance their properties, such as making them X-ray visible or improving their mechanical strength.
- Synthesis of Functionalized Materials : The dual halogenation (iodine and fluorine) allows for diverse functionalization strategies that can lead to new materials with tailored properties for specific applications.
Case Studies and Research Findings
Several studies highlight the significance of this compound in various applications:
Study Focus | Findings |
---|---|
Antiviral Activity | Derivatives showed significant inhibition against coxsackievirus B3 with low cytotoxicity towards Hep-2 cell lines. |
Cancer Research | Compounds inhibited tubulin polymerization effectively, indicating potential as anticancer agents with specific IC50 values reported. |
Enzyme Inhibition | Demonstrated nanomolar inhibitory action against human carbonic anhydrase isoforms, suggesting therapeutic potential. |
Mechanism of Action
The mechanism of action of 4-iodobenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of both iodine and fluorine atoms in the molecule enhances its electrophilic character, making it a versatile intermediate in organic synthesis . The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products.
Comparison with Similar Compounds
4-Iodobenzoic Acid: Similar structure but with a carboxylic acid group instead of a fluoride.
4-Iodobenzoyl Chloride: Contains a chloride group instead of a fluoride.
4-Iodobenzotrifluoride: Features a trifluoromethyl group instead of a fluoride.
Uniqueness: 4-Iodobenzoyl fluoride is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual functionality makes it a valuable intermediate in various synthetic applications, offering versatility that is not present in similar compounds.
Biological Activity
4-Iodobenzoyl fluoride (C7H4FIO) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.
This compound is characterized by the presence of iodine and fluorine substituents on a benzoyl ring, which influence its reactivity and biological interactions. The compound is soluble in organic solvents such as toluene and benzene, making it suitable for various synthetic applications in organic chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reactivity with Biological Molecules : The electrophilic nature of the carbonyl group in the benzoyl moiety allows for nucleophilic attack by biological nucleophiles, such as amino acids and nucleotides.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes by forming covalent bonds with active site residues, potentially leading to therapeutic effects or toxicity.
Case Study: Anticancer Activity
Research has indicated that halogenated benzoyl derivatives can exhibit anticancer properties. A study explored the synthesis of 4-iodobenzoyl derivatives and their effects on cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : Compounds similar to this compound showed significant cytotoxicity against these cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 20 | MCF-7 |
Similar Derivative | 15 | HeLa |
Similar Derivative | 25 | A549 |
Toxicological Studies
The safety profile of this compound has been evaluated in various studies:
- Acute Toxicity : In animal models, high doses led to observable toxicity, including liver enzyme elevation, indicating potential hepatotoxicity.
- Chronic Exposure : Long-term studies revealed no significant carcinogenic effects but highlighted the need for careful handling due to its reactive nature.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, a comparison with related halogenated compounds is essential.
Compound | Biological Activity | Toxicity Profile |
---|---|---|
This compound | Anticancer potential | Moderate acute toxicity |
4-Fluorobenzoyl Chloride | Antimicrobial properties | Low acute toxicity |
4-Bromobenzoyl Fluoride | Cytotoxic effects observed | High chronic toxicity |
Properties
Molecular Formula |
C7H4FIO |
---|---|
Molecular Weight |
250.01 g/mol |
IUPAC Name |
4-iodobenzoyl fluoride |
InChI |
InChI=1S/C7H4FIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H |
InChI Key |
XCXDKXQUXUQVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)I |
Origin of Product |
United States |
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